4-Carvomenthenol

Overview

Description

Terpinen-4-ol is a naturally occurring monoterpene alcohol with the chemical formula C₁₀H₁₈O. It is a primary constituent of tea tree oil, extracted from the leaves, branches, and bark of Melaleuca alternifolia . This compound is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terpinen-4-ol can be synthesized from terpinolene through a series of reactions. The process involves photooxidation of terpinolene to form a hydroperoxide intermediate, followed by reduction and selective hydrogenation of the terminal double bond .

Industrial Production Methods: Industrially, terpinen-4-ol is primarily obtained from the essential oil of Melaleuca alternifolia. The extraction process involves steam distillation of the plant material, followed by fractional distillation to isolate terpinen-4-ol .

Types of Reactions:

Oxidation: Terpinen-4-ol can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert terpinen-4-ol to its corresponding alcohols.

Substitution: Terpinen-4-ol can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Oxidized derivatives such as terpinen-4-one.

Reduction: Reduced alcohols like terpineol.

Substitution: Halogenated compounds like chloroterpinen-4-ol.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that 4-carvomenthenol exhibits significant anti-inflammatory effects. A study conducted on mice showed that pre-treatment with this compound significantly reduced paw edema and inflammatory cell migration in models of acute inflammation. The results indicated a reduction in polymorphonuclear cell migration by approximately 55% compared to control groups, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Safety and Toxicology Assessments

The safety profile of this compound has been evaluated through various toxicological studies. Notably, it has been assessed for mutagenicity using the Ames test, where no mutagenic effects were observed at tested concentrations . Additionally, repeated dose toxicity studies indicated that the No Observed Adverse Effect Level (NOAEL) for this compound is 578 mg/kg/day, suggesting a favorable safety margin for its use in consumer products .

Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the fragrance industry as a flavoring agent and scent component. Its inclusion in perfumes and personal care products is supported by safety assessments that confirm its non-toxic nature at typical usage levels .

Chirality and Optical Activity

Recent studies have explored the chiral properties of this compound using advanced techniques like microwave spectroscopy. These studies focus on understanding the molecular conformers and their interactions, which are crucial for applications in enantioselective synthesis and chirality-dependent biological reactions .

Potential Pharmacological Uses

Emerging research suggests that this compound may have pharmacological applications beyond anti-inflammatory effects. Investigations into its interaction with histamine receptors indicate potential use in allergy treatments by modulating allergic responses . Furthermore, its role as a plant metabolite highlights its importance in natural product chemistry and pharmacognosy.

Case Study 1: Anti-inflammatory Efficacy

In an experimental model assessing the anti-inflammatory effects of this compound, mice were treated with varying doses before being subjected to inflammatory challenges. The study found that even at lower doses (25 mg/kg), significant reductions in paw edema were observed over six hours post-treatment, demonstrating its efficacy as an anti-inflammatory agent .

Case Study 2: Toxicological Evaluation

A comprehensive toxicological assessment was conducted to evaluate the safety of this compound for potential use in food products. The study concluded that the compound does not exhibit mutagenic or clastogenic properties under standard testing conditions, reinforcing its safety profile for human consumption .

Mechanism of Action

Terpinen-4-ol exerts its effects through multiple mechanisms:

Antimicrobial Action: It disrupts the cell membrane integrity of bacteria, leading to cell lysis.

Anti-inflammatory Action: It modulates the inflammatory response by inhibiting the production of pro-inflammatory cytokines.

Anticancer Action: It induces apoptosis in cancer cells by activating cell-death pathways and enhancing the efficacy of chemotherapeutic agents.

Comparison with Similar Compounds

α-Terpineol: Another monoterpene alcohol with similar antimicrobial properties.

Terpinolene: A precursor in the synthesis of terpinen-4-ol, known for its antioxidant properties.

1,8-Cineole: An isomer with notable anti-inflammatory effects.

Uniqueness of Terpinen-4-ol: Terpinen-4-ol stands out due to its broad spectrum of biological activities and its significant role as the main bioactive component of tea tree oil. Its unique combination of antimicrobial, anti-inflammatory, and anticancer properties makes it a valuable compound in various fields of research and industry .

Biological Activity

4-Carvomenthenol, also known as Carvo, is a monoterpene derived from essential oils, particularly those of mint and other aromatic plants. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound has the chemical formula C_{10}H_{14}O and a molecular weight of approximately 154.22 g/mol. It is characterized by its pleasant aroma and is commonly used in cosmetics, fragrances, and household products.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5% |

| Escherichia coli | 12 | 0.8% |

| Candida albicans | 14 | 0.6% |

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects in various studies. It has been shown to reduce paw edema in animal models by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages .

The anti-inflammatory action is believed to be mediated through the inhibition of the ERK1/2 pathway and modulation of histamine release from mast cells. In experimental models, Carvo significantly reduced histamine-induced edema and scratching behavior in mice .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound possesses antioxidant properties that help mitigate oxidative stress within cells. This activity is crucial for protecting against cellular damage caused by free radicals .

Potential Anticancer Effects

Emerging research suggests that this compound may have anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC) cells. The mechanism involves caspase-dependent pathways leading to mitochondrial dysfunction .

Case Study: Melanoma Cells

In a study involving human melanoma M14 cells, both Carvo and its derivatives were shown to promote apoptosis more effectively in drug-resistant variants compared to sensitive ones, suggesting a promising role in overcoming drug resistance .

Safety and Toxicology

The acute oral toxicity of this compound has been evaluated in animal studies. The lethal dose (LD50) was determined to be approximately 1.3 g/kg in rats, indicating a relatively low toxicity profile at common usage levels .

Q & A

Q. Basic: What are the standard analytical methods for quantifying 4-Carvomenthenol in biological samples, and how do researchers validate their reproducibility?

To quantify this compound in biological matrices (e.g., plasma, urine), gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV/fluorescence detection are widely employed. Key validation steps include:

- Calibration curves using spiked samples to ensure linearity (e.g., 0.1–100 µg/mL range).

- Recovery assays to assess extraction efficiency (target >80%).

- Inter- and intra-day precision (CV% <15%) and accuracy (85–115%) across replicates.

- Matrix effect evaluation to confirm minimal interference from biological components.

Reproducibility should align with guidelines like FDA Bioanalytical Method Validation, with detailed documentation of analytical parameters (e.g., LOD, LOQ) .

Q. Basic: What are the primary challenges in synthesizing this compound with high enantiomeric purity, and what strategies mitigate these issues?

This compound’s stereochemical complexity poses synthesis challenges due to competing reaction pathways and racemization risks. Methodological solutions include:

- Asymmetric catalysis : Using chiral catalysts (e.g., BINOL-derived ligands) to favor desired enantiomers.

- Chromatographic resolution : Preparative chiral HPLC to separate enantiomers post-synthesis.

- Kinetic control : Optimizing reaction temperature and solvent polarity to suppress racemization.

Validation via polarimetry and chiral GC/MS is critical to confirm enantiomeric excess (>95%) .

Q. Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound across different in vitro and in vivo models?

Discrepancies often arise from variability in experimental design. To address this:

- Standardize models : Use isogenic cell lines or genetically uniform animal strains to reduce biological variability.

- Dose-response alignment : Ensure equivalent molar concentrations across studies (e.g., µM vs. mg/kg discrepancies).

- Mechanistic validation : Combine in silico docking (to confirm target binding) with knockdown/knockout models (e.g., CRISPR-Cas9) to establish causality.

- Meta-analysis : Systematically compare studies using PRISMA guidelines, highlighting confounders like solvent effects (e.g., DMSO toxicity in cell assays) .

Q. Advanced: What methodological approaches are recommended for establishing causal relationships between this compound exposure and observed biomarker changes in longitudinal studies?

To establish causality:

- Controlled exposure cohorts : Stratify participants by dose, duration, and baseline biomarker levels (e.g., oxidative stress markers like SOD or GPx).

- Time-series analysis : Collect biospecimens at multiple timepoints to track biomarker kinetics.

- Confounder adjustment : Use multivariate regression to control for covariates (e.g., diet, comorbidities).

- Mechanistic bridging : Pair epidemiological data with ex vivo assays (e.g., primary cell cultures treated with this compound) to validate biomarker pathways.

Cohort studies should adhere to STROBE guidelines, with pre-registered hypotheses to avoid data dredging .

Q. Advanced: How should researchers design experiments to investigate this compound’s metabolic fate and potential drug-drug interactions?

- Isotopic labeling : Use C-labeled this compound to trace metabolic pathways via LC-radiodetection.

- CYP enzyme profiling : Incubate with human liver microsomes and isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Pharmacokinetic modeling : Apply compartmental models to predict interaction risks (e.g., competitive inhibition of CYP2D6).

- Omics integration : Combine metabolomics (to identify metabolites) with proteomics (to assess enzyme induction/repression) .

Q. Basic: What are the best practices for conducting a systematic literature review on this compound’s biological activities?

- Database selection : Use PubMed, SciFinder, and Web of Science, excluding non-peer-reviewed sources (e.g., patents, preprints).

- Search strings : Combine terms like “this compound” AND (“anti-inflammatory” OR “antioxidant”) with Boolean operators.

- Quality assessment : Apply tools like AMSTAR-2 to evaluate study bias and reproducibility.

- Data extraction : Tabulate findings by model system, dose, and outcome, noting conflicts (e.g., divergent IC50 values) .

Q. Advanced: How can computational methods enhance the design of this compound derivatives with improved bioavailability?

- QSAR modeling : Train models on existing pharmacokinetic data to predict logP, solubility, and BBB permeability.

- Molecular dynamics : Simulate ligand-receptor interactions to optimize binding affinity (e.g., docking to TRPV1 channels).

- ADMET prediction : Use tools like SwissADME to flag derivatives with high hepatotoxicity or CYP inhibition risks.

Validate top candidates via in vitro Caco-2 permeability assays and in vivo PK studies in rodents .

Properties

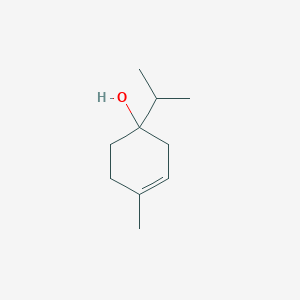

IUPAC Name |

4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044824 | |

| Record name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow, oily liquid; Warm-peppery, mildly earthy, musty-woody odour | |

| Record name | 4-Carvomenthenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

209 °C, 88.00 to 90.00 °C. @ 6.00 mm Hg | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menth-1-en-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

79 degrees C (174 degrees F) - closed cup | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, soluble in oils, Soluble (in ethanol) | |

| Record name | 4-Carvomenthenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926 g/cu cm at 20 °C, 0.928-0.934 | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Carvomenthenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/101/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless to pale yellow liquid | |

CAS No. |

562-74-3 | |

| Record name | Terpinen-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpinen-4-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Carvomenthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERPINEOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65MV77ZG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menth-1-en-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.